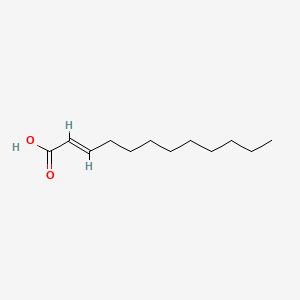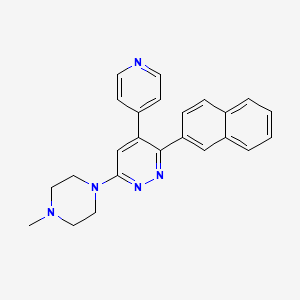
MW-150
作用机制
MW-150 通过选择性抑制丝裂原活化蛋白激酶 p38 MAPK 的 α 亚型来发挥作用。 该激酶在小胶质细胞和神经元中表达,它在促炎细胞因子的释放和神经元可塑性中发挥作用 . 通过抑制 p38 MAPK,this compound 减少促炎细胞因子的产生并调节神经元信号通路,这有助于减轻神经退行性疾病的症状 .
生化分析
Biochemical Properties
MW-150 interacts with the enzyme p38α MAPK, which is expressed in microglia and neurons . In microglia, the enzyme stimulates the release of pro-inflammatory cytokines such as TNFα and IL-1β in response to a variety of stressors . In neurons, signaling via p38α MAPK has been implicated in tau localization and neuronal plasticity .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . This compound inhibits the release of proinflammatory cytokines from glia, and rescues synaptic dysfunction in the entorhinal cortex of these models .
Molecular Mechanism
This compound exerts its effects at the molecular level through a variety of mechanisms. It inhibits the ability of the endogenous p38α MAPK to phosphorylate an endogenous substrate MK2 in activated glia . This inhibition blocks the increased IL-1β production by activated glia .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. In the APP/PS1 mouse model of amyloidosis, treatment with this compound from an early age prevented the development of memory deficits, without affecting amyloid plaque accumulation . In APP/PS knock-in mice, treatment of older mice suppressed memory deficits .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not clearly defined in the current literature. It is known that p38α MAPK, the enzyme that this compound interacts with, plays a role in various metabolic processes .
Subcellular Localization
The subcellular localization of this compound is not clearly defined in the current literature. The enzyme it interacts with, p38α MAPK, is expressed in microglia and neurons , suggesting that this compound may also be localized in these cells.
准备方法
MW-150 的合成涉及多个步骤,从市售起始原料开始反应条件通常涉及使用有机溶剂、催化剂和受控温度,以确保以高纯度获得所需产物 .
This compound 的工业生产方法尚未广泛记录,但它们可能遵循类似的合成路线,并针对大规模生产进行了优化。 这可能包括使用连续流动反应器和自动化合成设备以提高效率和产率 .
化学反应分析
MW-150 会经历各种化学反应,包括:
氧化: this compound 在特定条件下可以被氧化,导致形成氧化衍生物。
还原: 还原反应可以在 this compound 上进行以改变其官能团。
取代: this compound 可以进行取代反应,其中分子中的特定原子或基团被其他原子或基团取代。
这些反应中常用的试剂和条件包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及各种催化剂以促进取代反应 . 这些反应形成的主要产物取决于所用试剂和具体条件。
科学研究应用
相似化合物的比较
MW-150 是为了实现亚型特异性和大脑穿透而开发的一系列化合物的一部分。类似的化合物包括:
MW-181: 另一种 p38 MAPK 抑制剂,在减少 tau 病变的小鼠 tau 病变模型中显示出潜力.
VX-702: 一种高度特异性的 p38 MAPK 抑制剂,对 p38 α 的选择性高于 p38 β.
PF-3644022: 一种选择性且 ATP 竞争性 MAPKAPK2 抑制剂,也抑制 p38 MAPK.
This compound 在对 p38 α MAPK 的选择性和穿透中枢神经系统的能力方面是独特的,使其成为研究神经退行性疾病的宝贵工具 .
属性
IUPAC Name |
6-(4-methylpiperazin-1-yl)-3-naphthalen-2-yl-4-pyridin-4-ylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5/c1-28-12-14-29(15-13-28)23-17-22(19-8-10-25-11-9-19)24(27-26-23)21-7-6-18-4-2-3-5-20(18)16-21/h2-11,16-17H,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIVUDIZZJLXCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(C(=C2)C3=CC=NC=C3)C4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1628502-91-9 | |
| Record name | MW-150 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628502919 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MW-150 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EPZ68T461K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


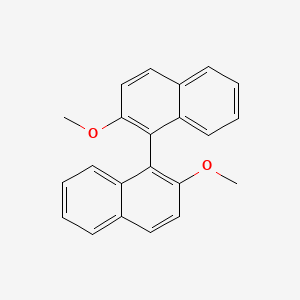
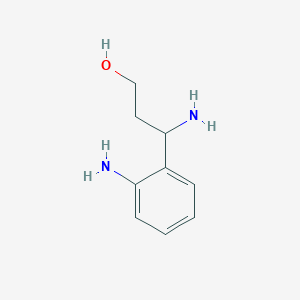

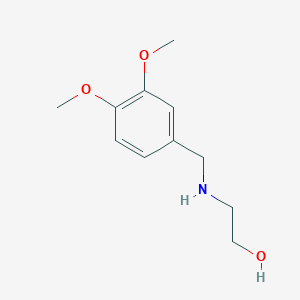
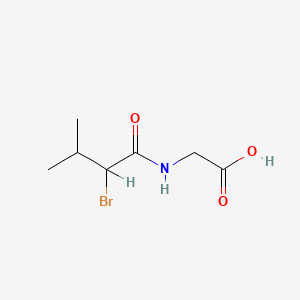

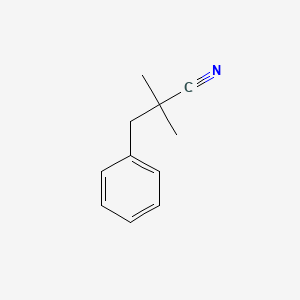

![1-[4-(Difluoromethoxy)phenyl]propan-1-one](/img/structure/B3025626.png)
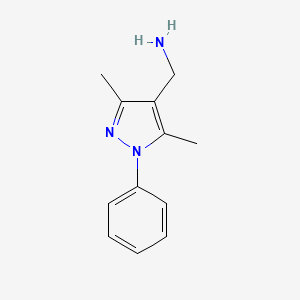
![2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B3025628.png)
![2-{[(2,6-Dimethylphenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3025629.png)
![(4AS,6aR,9aR,9bR)-6a-methyloctahydrocyclopenta[f]chromene-3,7(2H,8H)-dione](/img/structure/B3025631.png)
